molecular formula C18H21N3O2 B5572984 1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No.: B5572984
M. Wt: 311.4 g/mol
InChI Key: FBBPAMHVFNOURE-UHFFFAOYSA-N
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Description

1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.16337692 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Disposition

Research has detailed the metabolic pathways and disposition of compounds related to "1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine" in the human body. For example, studies on L-735,524, a potent HIV-1 protease inhibitor, and BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, reveal complex metabolic processes. These include glucuronidation, N-oxidation, hydroxylation, and depyridomethylation, with metabolites identified through HPLC-UV comparison, NMR, and MS techniques. Excretion pathways include urine and feces, highlighting the body's mechanisms for eliminating these compounds and their metabolites (Balani et al., 1995; Christopher et al., 2010).

Neuropharmacological Applications

Several studies explore the neuropharmacological applications of related compounds, assessing their potential in treating neurological conditions or understanding their effects on the brain. For instance, compounds with structural similarities to "this compound" have been investigated for their occupancy and effects on 5-HT1A receptors, which are implicated in the pathophysiology and treatment of anxiety and depression (Rabiner et al., 2002).

Toxicological and Environmental Studies

Research also includes toxicological and environmental studies of "this compound" and related compounds. These studies examine the potential neurotoxic effects, environmental exposure, and the impact on human health, particularly in children. For instance, organophosphorus and pyrethroid pesticides, which share functional groups or structural elements with the mentioned compound, have been analyzed for their neurotoxic potential and prevalence in environmental and biological samples, highlighting the importance of monitoring and regulating exposure to these chemicals (Babina et al., 2012).

Future Directions

The future directions for the study of “1-[(3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine” could include further exploration of its synthesis methods, investigation of its chemical reactions, elucidation of its mechanism of action, and assessment of its safety and hazards. Additionally, its potential applications in proteomics research could be further explored .

Properties

IUPAC Name

2-(3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-15-5-4-6-16(13-15)23-14-18(22)21-11-9-20(10-12-21)17-7-2-3-8-19-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBPAMHVFNOURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.